(1-(Benzyloxy)-2-oxopiperidin-3-yl)phosphonic acid is a phosphonic acid compound with the molecular formula and a molecular weight of approximately 285.23 g/mol. This compound has garnered interest in medicinal chemistry due to its potential applications as a prodrug and its biological activities, particularly in the inhibition of certain enzymes. The compound is classified under phosphonic acids, which are known for their unique chemical properties and biological relevance.
The synthesis of (1-(Benzyloxy)-2-oxopiperidin-3-yl)phosphonic acid can be approached through several methods, primarily focusing on the formation of the piperidine ring and the introduction of the phosphonic acid group.
(1-(Benzyloxy)-2-oxopiperidin-3-yl)phosphonic acid can participate in various chemical reactions due to its functional groups:
The mechanism of action for (1-(Benzyloxy)-2-oxopiperidin-3-yl)phosphonic acid primarily revolves around its role as an enzyme inhibitor:
The physical and chemical properties of (1-(Benzyloxy)-2-oxopiperidin-3-yl)phosphonic acid contribute to its functionality:
(1-(Benzyloxy)-2-oxopiperidin-3-yl)phosphonic acid has several scientific applications:
The synthesis of (1-(benzyloxy)-2-oxopiperidin-3-yl)phosphonic acid (CAS# 2004714-48-9, MW 285.23 g/mol, C₁₂H₁₆NO₅P) leverages phosphonochloridate coupling and Mitsunobu alkylation as core strategies [2] [5]. The phosphonochloridate route involves activating phosphonic acid precursors (e.g., diethyl phosphite) with thionyl chloride to generate reactive phosphonochloridates, which are subsequently coupled with the 3-hydroxy group of the 1-benzyloxy-2-oxopiperidine scaffold [2] [4]. This method yields protected phosphonate diesters with ~75-85% efficiency, requiring acidic hydrolysis (HCl/THF, 12h) to deprotect the phosphonate moiety [4] [5].
Alternatively, the Mitsunobu reaction enables direct P-O bond formation using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), coupling benzyl-protected piperidinone alcohols with dialkyl phosphites. This approach achieves higher regioselectivity (>90%) but necessitates chromatographic purification due to triphenylphosphine oxide byproducts [4] [8].
Table 1: Synthetic Routes for Key Phosphonate Intermediates
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|---|
| Phosphonochloridate | SOCl₂, DCM, 0°C→RT, 6h; then piperidinol | 78 | 92 | Epimerization at C3 |
| Mitsunobu | DEAD/PPh₃, THF, 24h | 85 | 95 | Byproduct removal challenges |
| Direct esterification | SOCl₂/DMF, 80°C, 3h | 65 | 88 | Low yield with steric hindrance |
Recent optimizations focus on solvent-free Mitsunobu conditions using polymer-supported reagents, reducing purification steps while maintaining yields ≥80% [7] [8].
Bis-ester prodrugs (e.g., dibenzyl or diethyl esters) enhance lipophilicity (logP +1.8 vs. -2.1 for parent acid) but exhibit variable stability in physiological media. Bis(pivaloyloxymethyl) (POM) esters demonstrate rapid hydrolysis in human serum (t₁/₂ = 15 min), whereas aryloxy phosphonodepsipeptides (phosphonate esterified with amino acid promoiety) show delayed activation (t₁/₂ > 120 min) due to enzymatic dependence [2] [8]. Non-ester architectures like phosphonoamidates incorporating aliphatic amines (e.g., N-ethylglycinamide) achieve 20-fold higher cellular uptake than benzyl esters in hepatocyte models, attributed to solute carrier (SLC) transport [8].
Table 2: Prodrug Architecture Performance Metrics
| Prodrug Type | logP | Caco-2 Permeability (×10⁻⁶ cm/s) | Activation t₁/₂ (Human Serum) | Intracellular Release Efficiency (%) |
|---|---|---|---|---|
| Dibenzyl ester | +1.8 | 28.5 | 45 min | 72 |
| Diethyl ester | +0.9 | 19.3 | 90 min | 65 |
| POM bis-ester | -0.2 | 35.8 | 15 min | 88 |
| Aliphatic phosphonoamidate | -1.1 | 42.6 | 30 min | 94 |
Critical trade-offs emerge: bis-esters suffer premature hydrolysis in gastrointestinal fluid, while phosphonoamidates require intracellular phosphoramidase cleavage (e.g., via Hint1 enzymes) for activation, limiting utility in phosphoramidase-deficient tissues [8].
The chiral center at C3 of the piperidine ring dictates biological activity and metabolic stability. Racemic synthesis routes produce 1:1 diastereomer mixtures with 2–3-fold lower enolase inhibition (IC₅₀) than enantiopure forms [2] [6]. Resolution employs:
The (R)-enantiomer shows superior metabolic stability in microsomal assays (t₁/₂ = 12.3 min vs. 8.1 min for (S)), attributed to reduced affinity for hepatic esterases [6] [8].
Table 3: Enantioselective Synthesis Outcomes
| Method | Conditions | ee (%) | Yield (%) | Relative Activity (vs. racemate) |
|---|---|---|---|---|
| Diastereomeric salt | (S)-(−)-1-PEA, EtOH, 24h | 98 (R) | 32 | 3.1× |
| Enzymatic hydrolysis | Lipase B, pH 7.4, 37°C, 48h | 95 (S) | 40 | 2.8× |
| Asymmetric aminoxylation | L-Proline/NaClO₂, DMSO, RT, 16h | 85 (R) | 70 | 2.5× |
Beyond traditional amino acid esters (e.g., L-alaninate), aliphatic amine promoieties demonstrate enhanced tissue-specific delivery. N-Ethyl-N-methylglycinamide and 3-(morpholin-4-yl)propan-1-amine conjugates release the parent phosphonate 2.5-fold faster in kidney homogenates than liver, correlating with phosphoramidase expression [8]. Benzylamine-derived promoieties exhibit 50% slower activation but resist plasma esterases, making them viable for oral administration [2] [8].
Emerging strategies include:
Table 4: Novel Promoiety Performance
| Promoiety | Activation Enzyme | Tissue Selectivity | Activation t₁/₂ (min) | Cellular Uptake Increase (vs. diethyl ester) |
|---|---|---|---|---|
| N-Ethyl-N-methylglycinamide | Hint1 phosphoramidase | Kidney > Liver | 18 | 20× |
| 2-(Diethylamino)ethyl ester | Chemical hydrolysis (pH 6.5) | Tumor > Plasma | 42 | 15× |
| Benzyloxycarbonylglycine depsipeptide | Cathepsin B | Lysosomal | 210 | 8× |
Stability studies reveal benzyl ether cleavage as the primary degradation pathway in acidic media (0.1N HCl, t₁/₂ = 45 min), whereas phosphonate de-esterification dominates in plasma. Human serum stability varies dramatically with promoiety:
Table 5: Stability Parameters Across Media
| Prodrug Form | t₁/₂ in 0.1N HCl (min) | t₁/₂ in PBS pH 7.4 (h) | t₁/₂ in Human Serum (min) | Major Degradation Product |
|---|---|---|---|---|
| Parent phosphonic acid | 45 | >48 | >360 | 2-Oxopiperidin-3-ylphosphonic acid |
| Dibenzyl ester | 12 | 6.5 | 25 | Monobenzyl ester |
| L-Alaninate phosphonoamidate | 38 | 8.2 | 50 | Phosphonic acid + alaninate byproduct |
| 3-Morpholinopropyl phosphonoamidate | 210 | >48 | 180 | Intact prodrug detected (>90%) |
Hydrolysis kinetics follow pseudo-first-order models, with Arrhenius plots indicating Eₐ = 65 kJ/mol for acid-catalyzed benzyl ether cleavage. Crucially, the phosphonate C-P bond remains intact under all tested conditions (pH 1–10, 37°C), confirming its metabolic resilience [4] [7].
Comprehensive Compound Listing
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: